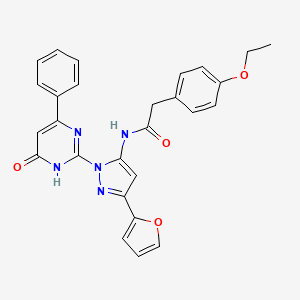
6-(1-Phenylprop-1-en-1-yl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has shown significant efficacy in inhibiting the multiplication of rhinovirus in tissue culture . This compound has been the subject of various studies due to its potential therapeutic applications.
Preparation Methods
The synthesis of enviradene involves several steps. One of the primary methods includes the reaction of benzimidazole derivatives with sulfonyl chlorides under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Enviradene undergoes various chemical reactions, including:
Oxidation: Enviradene can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Enviradene can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are often carried out under reflux conditions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
Enviradene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying benzimidazole derivatives.
Biology: Investigated for its antiviral properties, particularly against rhinovirus.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Mechanism of Action
The mechanism of action of enviradene involves the inhibition of viral replication. It targets specific viral enzymes and proteins, disrupting the viral life cycle. The compound interferes with the synthesis of viral RNA, thereby preventing the multiplication of the virus .
Comparison with Similar Compounds
Enviradene is similar to other benzimidazole derivatives such as enviroxime. it has unique structural features that enhance its antiviral activity. Unlike enviroxime, enviradene has a sulfonyl group that increases its potency and specificity against rhinovirus .
Similar Compounds
- Enviroxime
- Benzimidazole
- Sulfonyl derivatives
Enviradene stands out due to its unique combination of structural elements, making it a promising candidate for further research and development in antiviral therapies.
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
6-(1-phenylprop-1-enyl)-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H21N3O2S/c1-4-16(14-8-6-5-7-9-14)15-10-11-17-18(12-15)22(19(20)21-17)25(23,24)13(2)3/h4-13H,1-3H3,(H2,20,21) |
InChI Key |
BFPYUXIFGJJYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105987.png)
![benzyl 2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14105996.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106023.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14106035.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106041.png)


![Benzoic acid,2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-](/img/structure/B14106065.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14106081.png)

![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106089.png)
![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106093.png)
